

Introduction: Establishing the Analytical Framework for a Novel Pharmaceutical Intermediate

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Compound of Interest

Compound Name:	2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile
CAS No.:	1094397-03-1
Cat. No.:	B1389405

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In the landscape of modern drug discovery, the synthesis of novel molecular entities is a critical first step. **2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile** represents such a compound, a structurally complex molecule featuring a methoxyphenyl ring, a ketone, and a nitrile functional group. Its architecture suggests potential as a key intermediate in the synthesis of advanced pharmaceutical agents.[1][2] The journey from a promising molecule in a flask to a viable component in a therapeutic agent is paved with rigorous analytical characterization. The purity, stability, and structural integrity of such an intermediate directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[3]

This guide provides a detailed exposition of the primary analytical techniques and protocols essential for the comprehensive characterization of **2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile**. As this is a novel compound, the methodologies presented are derived from first principles of analytical chemistry and are based on established methods for structurally related compounds.[3][4] We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for analysis.

Predicted Physicochemical Properties: The Basis for Method Selection

A foundational understanding of a molecule's physicochemical properties is paramount for developing effective analytical methods. Since experimental data for **2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile** is not yet publicly available, we can predict its properties based on its constituent functional groups and by referencing similar structures like (2-Methoxyphenyl)acetonitrile and 4-Methyl-3-oxopentanenitrile.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Property	Predicted Value	Rationale & Implication for Analysis
Molecular Formula	C ₁₃ H ₁₅ NO ₂	-
Molecular Weight	217.26 g/mol	Essential for mass spectrometry and concentration calculations.
Appearance	Colorless to pale yellow oil or low-melting solid	The presence of the aromatic ring and conjugated system may impart some color. Its state determines the sample handling procedure.
Boiling Point	> 300 °C (Predicted)	High predicted boiling point suggests it is not highly volatile, making HPLC a more suitable primary technique for purity analysis than GC.[3]
Solubility	Soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane); Poorly soluble in water.	Dictates the choice of solvents for sample preparation, HPLC mobile phases, and NMR analysis.
UV λ _{max}	~220 nm, ~275 nm	The methoxyphenyl chromophore is expected to have strong UV absorbance, making UV-based detection in HPLC highly effective.

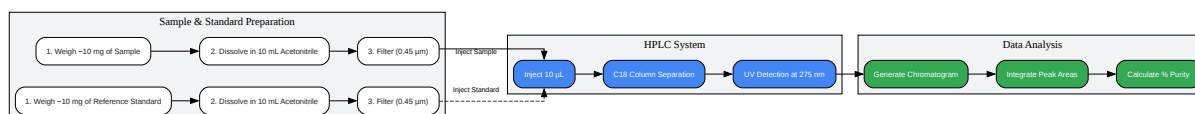
I. Chromatographic Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, enabling the separation of the main compound from process-related impurities and degradation products.

A. High-Performance Liquid Chromatography (HPLC-UV)

Expert Rationale: HPLC is the method of choice for non-volatile or thermally sensitive organic molecules like our target compound. The reverse-phase mode (RP-HPLC) is particularly powerful for separating compounds based on hydrophobicity. Given the predicted LogP and aromatic nature of **2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile**, a C18 stationary phase will provide excellent retention and resolution from potential impurities. UV detection is selected for its sensitivity to the aromatic chromophore.[3]

Experimental Workflow for HPLC Analysis



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Caption: High-level workflow for HPLC purity determination.

Detailed Protocol: RP-HPLC for Purity Assessment

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Chromatographic Conditions:

Parameter	Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Standard reverse-phase column offering good resolution for a wide range of organic molecules.
Mobile Phase A	Water (HPLC Grade)	Polar component of the mobile phase.
Mobile Phase B	Acetonitrile (HPLC Grade)	Organic modifier; its ratio to water controls retention.
Gradient Elution	0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B	A gradient is crucial for eluting impurities with a wide range of polarities and ensuring the column is cleaned after each run.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp.	30 °C	Maintaining a constant temperature ensures reproducible retention times.
Detection λ	275 nm	Corresponds to a predicted absorbance maximum of the methoxyphenyl group, providing high sensitivity.

| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |

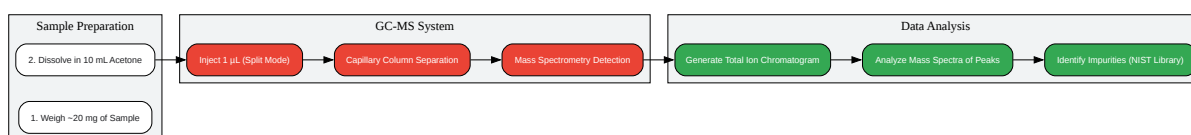
- Sample and Standard Preparation:

- Standard Solution: Accurately weigh approximately 10 mg of **2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile** reference standard and dissolve in 10 mL of acetonitrile to get a 1 mg/mL solution.
- Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
- Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the column.
- Data Analysis:
 - Calculate the percentage purity using the area percent method (assuming all impurities have a similar response factor at 275 nm).
 - % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: While HPLC is the primary tool for purity, GC-MS is invaluable for identifying and quantifying volatile impurities, residual solvents, or thermally stable byproducts that may not be well-resolved by HPLC.[8] The high sensitivity of a Flame Ionization Detector (FID) or the structural information from a Mass Spectrometry (MS) detector makes GC a powerful complementary technique.[9]

Experimental Workflow for GC-MS Analysis



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